molecular formula C17H13BrN2OS B12136955 4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

Cat. No.: B12136955
M. Wt: 373.3 g/mol
InChI Key: PUMHWCUQNQAHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a brominated benzamide derivative featuring a 4-phenyl-substituted thiazole moiety linked via a methylene bridge. This structure combines a benzamide core, known for its role in medicinal chemistry (e.g., kinase inhibition), with a thiazole ring, a heterocycle frequently associated with bioactivity. The bromine atom at the para position of the benzamide may enhance lipophilicity and influence binding interactions.

Properties

Molecular Formula

C17H13BrN2OS

Molecular Weight

373.3 g/mol

IUPAC Name

4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

InChI

InChI=1S/C17H13BrN2OS/c18-14-8-6-13(7-9-14)17(21)19-10-16-20-15(11-22-16)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)

InChI Key

PUMHWCUQNQAHMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

  • AB4 and AB5 (): These 2-aminothiazole sulfonamides share a benzamide-thiazole scaffold. AB4 exhibits similarity scores of 0.500 and 0.479 with drugs containing 4-methylthiazol-2-yl and triazole-sulfanyl substituents, highlighting the importance of thiazole and benzamide motifs in bioactivity. The target compound’s 4-phenylthiazole group may offer enhanced aromatic stacking compared to AB4’s methylthiazole .
  • Masitinib (): A tyrosine kinase inhibitor with a 4-pyridinyl-thiazol-2-ylamino group attached to benzamide.
  • EMAC2060/EMAC2061 () : These benzamide bromides feature hydrazine-linked thiazoles. While their yields are below 80%, the target compound’s synthetic route (if similar) may benefit from optimized protocols for thiazole-alkylation .
  • Compound 9 () : A dimethyl acetal derivative with a 4-pyridinyl-thiazole group. Its docking behavior with PfAtg8 suggests that the target compound’s phenyl-thiazole moiety could be tailored for protein interaction studies .

Spectral Characteristics

  • IR Spectroscopy () : The target compound’s carbonyl (C=O) stretch (~1660 cm⁻¹) and thiazole C-S vibration (~680 cm⁻¹) would differ from thiourea derivatives (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide in ), which exhibit C=S stretches near 1240–1255 cm⁻¹ .
  • NMR () : Thiazole protons in the target compound’s 4-phenyl group would resonate downfield (δ 7.5–8.5 ppm), similar to EMAC2060’s thiazole signals. The benzamide NH would appear as a broad singlet near δ 10 ppm .

Physicochemical Properties

  • Lipophilicity and Solubility: The bromine atom in the target compound increases molecular weight (vs. Comparatively, masitinib’s 4-methylpiperazine group improves solubility via ionization .

Data Tables

Table 1: Key Structural and Spectral Comparisons

Compound Core Structure Key Substituents IR C=O (cm⁻¹) Biological Activity Reference
Target Compound Benzamide-thiazole 4-Br, 4-phenylthiazole ~1660–1680 N/A (Theoretical)
AB4 () Benzamide-thiazole 4-methylthiazole, triazole N/A Similarity score: 0.500
Masitinib () Benzamide-thiazole 4-pyridinyl, methylpiperazine N/A KIT/PDGFR inhibition
EMAC2060 () Benzamide-hydrazine-thiazole 4-methoxyphenyl, bromine N/A Antiviral (hypothetical)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.